1,4-Diisopropyl-1,4-cyclohexadiene
CAS No.: 114300-89-9
Cat. No.: VC20878894
Molecular Formula: C12H20
Molecular Weight: 164.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114300-89-9 |
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Molecular Formula | C12H20 |
Molecular Weight | 164.29 g/mol |
IUPAC Name | 1,4-di(propan-2-yl)cyclohexa-1,4-diene |
Standard InChI | InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3 |
Standard InChI Key | PHQGCMVBXNSXJE-UHFFFAOYSA-N |
SMILES | CC(C)C1=CCC(=CC1)C(C)C |
Canonical SMILES | CC(C)C1=CCC(=CC1)C(C)C |
Introduction
Molecular Identity and Basic Properties
1,4-Diisopropyl-1,4-cyclohexadiene (CAS No. 114300-89-9) belongs to the family of substituted cyclohexadienes. It has a molecular formula of C12H20 and a molecular weight of 164.29 g/mol. The compound is also known by its IUPAC name 1,4-di(propan-2-yl)cyclohexa-1,4-diene and is registered in chemical databases with the following identifiers:
Structural Characteristics and Conformational Analysis
Molecular Structure
Synthesis and Preparation Methods
The synthesis of 1,4-Diisopropyl-1,4-cyclohexadiene can be achieved through multiple routes, leveraging established methods for preparing substituted cyclohexadienes.
Birch Reduction of Aromatic Precursors
One of the most common approaches for synthesizing 1,4-cyclohexadiene derivatives is through the Birch reduction of appropriately substituted aromatic compounds. For 1,4-diisopropyl-1,4-cyclohexadiene, this would typically involve:
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Starting with diisopropylbenzene
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Performing a controlled Birch reduction using an alkali metal (sodium or lithium) in liquid ammonia with an alcohol proton source
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Carefully controlling reaction conditions to ensure selective reduction to the 1,4-cyclohexadiene rather than complete reduction to the cyclohexane derivative
Alternative Synthetic Routes
Other potential synthetic approaches include:
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Alkylation of 1,4-cyclohexadiene with isopropyl groups through appropriate organometallic intermediates
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Cycloaddition reactions followed by elimination or rearrangement steps
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Reduction of appropriately substituted cyclohexadienones
The choice of synthetic method typically depends on the scale of production, available starting materials, and the purity requirements of the final product.
Chemical Reactivity
General Reaction Patterns
1,4-Diisopropyl-1,4-cyclohexadiene undergoes reactions typical of both alkenes and cyclohexadiene systems. The presence of two double bonds in a 1,4-relationship creates opportunities for various transformations:
Reaction Type | Conditions | Products |
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Oxidation | KMnO4, CrO3 | Ketones, alcohols |
Reduction | Catalytic hydrogenation (Pd/C) | Diisopropylcyclohexane derivatives |
Electrophilic Addition | Halogens (Br2, Cl2) | Halogenated derivatives |
Diels-Alder Reaction | Dienophiles | Cycloadducts |
Dehydrogenation | Heat, catalysts | Aromatic derivatives |
The conjugated diene system makes this compound particularly suitable as a diene component in Diels-Alder reactions, allowing for the construction of more complex molecular architectures. |
Surface Chemistry and Dehydrogenation
Research has investigated the behavior of related cyclohexadiene compounds on surfaces, particularly focusing on dehydrogenation reactions. For instance, studies on 1,4-cyclohexadiene on Si(001) surfaces have revealed important insights that may be applicable to 1,4-diisopropyl-1,4-cyclohexadiene.
On silicon surfaces, cyclohexadienes can form two types of bonding configurations: on-top (OT) structures on a single Si dimer and end-bridge (EB) structures across adjacent Si dimers. These configurations show different dehydrogenation kinetics, with the EB structure exhibiting a lower activation barrier (0.68 eV) compared to the OT structure (1.34 eV) .
These findings suggest that 1,4-diisopropyl-1,4-cyclohexadiene might undergo surface-catalyzed dehydrogenation under appropriate conditions, potentially leading to the formation of diisopropylbenzene derivatives .
Spectroscopic Characterization
Spectroscopic methods provide valuable tools for characterizing 1,4-diisopropyl-1,4-cyclohexadiene and confirming its structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy of 1,4-diisopropyl-1,4-cyclohexadiene would typically show:
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Signals for the vinyl protons (at the double bonds) in the δ 5.2-5.6 ppm range
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Signals for the isopropyl methine protons around δ 2.0-2.5 ppm
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Methyl protons of the isopropyl groups appearing as doublets around δ 0.8-1.2 ppm
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Methylene protons of the cyclohexadiene ring in the δ 1.5-2.5 ppm range
13C NMR would display signals for: -
sp2 carbons of the double bonds (approximately δ 120-140 ppm)
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Isopropyl methine carbons (around δ 25-35 ppm)
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Methyl carbons of the isopropyl groups (approximately δ 20-25 ppm)
Infrared (IR) Spectroscopy
Key IR absorptions would include:
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C=C stretching vibrations around 1600-1650 cm-1
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C-H stretching of sp2 carbons at approximately 3000-3100 cm-1
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C-H stretching of sp3 carbons at 2850-2950 cm-1
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CH3 bending vibrations around 1370-1390 cm-1
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Cyclohexadiene ring deformation bands in the fingerprint region
Mass Spectrometry
Mass spectrometric analysis would show:
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Molecular ion peak at m/z 164
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Fragmentation patterns characteristic of loss of isopropyl groups (M-43)
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Potential fragmentation involving loss of methyl groups from isopropyl substituents
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Possible rearrangement to form more stable aromatic fragments
Comparative Analysis with Related Compounds
Comparison with 1,4-Diisopropylcyclohexane
The saturated analog, 1,4-diisopropylcyclohexane (C12H24, molecular weight 168.32 g/mol), differs from 1,4-diisopropyl-1,4-cyclohexadiene in several key aspects:
Comparison with 1-Isopropoxy-1,4-cyclohexadiene
Another related compound, 1-isopropoxy-1,4-cyclohexadiene (C9H14O), contains an isopropoxy group instead of an isopropyl substituent:
Research Applications
Chemical Synthesis Applications
1,4-Diisopropyl-1,4-cyclohexadiene serves as a valuable precursor in the synthesis of more complex organic molecules. Its reactive diene system can be utilized in various transformations:
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As a building block for natural product synthesis
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In the preparation of functionalized cyclohexane derivatives
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As a substrate for catalytic studies
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In the development of new synthetic methodologies
The presence of the isopropyl groups provides opportunities for further functionalization at these positions.
Surface Chemistry Studies
The behavior of cyclohexadiene derivatives on surfaces is an active area of research. Studies of related compounds like 1,4-cyclohexadiene on silicon surfaces provide insights into adsorption mechanisms, surface reactions, and the potential for creating functionalized surfaces. These findings can inform the use of 1,4-diisopropyl-1,4-cyclohexadiene in surface modification and semiconductor applications .
Conformational Analysis Research
Industrial Relevance
1,4-Diisopropyl-1,4-cyclohexadiene has potential applications in several industrial sectors:
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Fine Chemical Production: As a synthetic intermediate for specialty chemicals
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Materials Science: In the development of novel polymers and materials
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Catalysis: As a substrate for testing catalytic systems
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Analytical Chemistry: As a reference compound for spectroscopic studies
The compound is primarily used for research purposes, with applications focusing on its utility as a building block for more complex molecules.
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